2-[(3,5-Dichloro-6-fluoropyridin-2-yl)oxy]propan-2-ol
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Overview
Description
2-[(3,5-Dichloro-6-fluoropyridin-2-yl)oxy]propan-2-ol is a chemical compound that belongs to the class of aminopyridines. It is characterized by the presence of chloro, fluoro, and amino groups attached to a pyridine ring, along with a propan-2-ol moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dichloro-6-fluoropyridin-2-yl)oxy]propan-2-ol typically involves the reaction of 3,5-dichloro-6-fluoropyridine with propan-2-ol in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dichloro-6-fluoropyridin-2-yl)oxy]propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted pyridines. These products have their own unique properties and applications .
Scientific Research Applications
2-[(3,5-Dichloro-6-fluoropyridin-2-yl)oxy]propan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dichloro-6-fluoropyridin-2-yl)oxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Fluroxypyr: A related compound with similar structural features and applications.
Triclopyr: Another compound with a pyridine ring and similar functional groups.
Uniqueness
2-[(3,5-Dichloro-6-fluoropyridin-2-yl)oxy]propan-2-ol is unique due to its specific combination of chloro, fluoro, and amino groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from other similar compounds .
Properties
CAS No. |
62271-06-1 |
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Molecular Formula |
C8H8Cl2FNO2 |
Molecular Weight |
240.06 g/mol |
IUPAC Name |
2-(3,5-dichloro-6-fluoropyridin-2-yl)oxypropan-2-ol |
InChI |
InChI=1S/C8H8Cl2FNO2/c1-8(2,13)14-7-5(10)3-4(9)6(11)12-7/h3,13H,1-2H3 |
InChI Key |
ABKLIZVWPWBVFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(O)OC1=NC(=C(C=C1Cl)Cl)F |
Origin of Product |
United States |
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